molecular formula C18H15FN4O2 B2805374 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2201398-88-9

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone

Cat. No. B2805374
CAS RN: 2201398-88-9
M. Wt: 338.342
InChI Key: DFCCCOQXCFSKIH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a fluorophenoxy group. The 1,2,3-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It’s known for its stability and ability to participate in various chemical reactions . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom. The fluorophenoxy group consists of a fluorine atom attached to a phenyl ring, which is further connected to an oxygen atom .


Chemical Reactions Analysis

The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and reductions . The azetidine ring can also undergo a variety of reactions, including ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom, which is highly electronegative, and the rigid structures of the 1,2,3-triazole and azetidine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many 1,2,3-triazole-containing compounds have been studied for their potential biological activities, including antifungal, antimicrobial, and anticancer activities .

properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-4-6-16(7-5-14)25-17-3-1-2-13(10-17)18(24)22-11-15(12-22)23-9-8-20-21-23/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCCCOQXCFSKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone

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